

Application Note: Quantitative Analysis of Ethyl 5-hydroxynicotinate hydrochloride

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Compound of Interest

Compound Name:	<i>Ethyl 5-hydroxynicotinate hydrochloride</i>
CAS No.:	<i>1207194-50-0</i>
Cat. No.:	<i>B578215</i>

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Introduction and Rationale

Ethyl 5-hydroxynicotinate hydrochloride is a pyridine carboxylic acid ester of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is critical for quality control, stability studies, and pharmacokinetic assessments. This document provides a comprehensive guide to the development and application of analytical methods for its quantification.

The core challenge in analyzing this molecule is ensuring the method is specific, accurate, and robust. Given the pyridine ring and ester functionality, the primary analytical technique recommended is High-Performance Liquid Chromatography (HPLC) with UV detection, a cornerstone of pharmaceutical analysis for its versatility and precision. A secondary, simpler method using UV-Vis Spectrophotometry is also presented for preliminary or high-concentration sample analysis.

The methodologies detailed herein are built upon established principles for analogous compounds, such as nicotinic acid and its derivatives.^{[1][2]} Crucially, this guide emphasizes the

principles of method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that the developed procedures are suitable for their intended purpose and meet regulatory expectations.[3][4]

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of **Ethyl 5-hydroxynicotinate hydrochloride** is fundamental to method design.

- **Structure:** The molecule contains a pyridine ring, which is a chromophore, making UV detection a suitable choice.[5][6] The hydroxyl and ethyl ester groups influence its polarity and solubility.
- **Solubility:** As a hydrochloride salt, the compound is expected to be soluble in water and polar organic solvents like methanol or acetonitrile, facilitating sample and standard preparation.
- **UV Absorbance:** Pyridine and its derivatives typically exhibit strong UV absorbance.[5][6] The maximum absorbance wavelength (λ_{max}) for **Ethyl 5-hydroxynicotinate hydrochloride** should be experimentally determined by scanning a dilute solution (e.g., in methanol or mobile phase) from 200 to 400 nm. A starting wavelength of approximately 250-265 nm is a reasonable initial parameter based on the pyridine structure.[1][6]

Primary Analytical Method: Reverse-Phase HPLC (RP-HPLC)

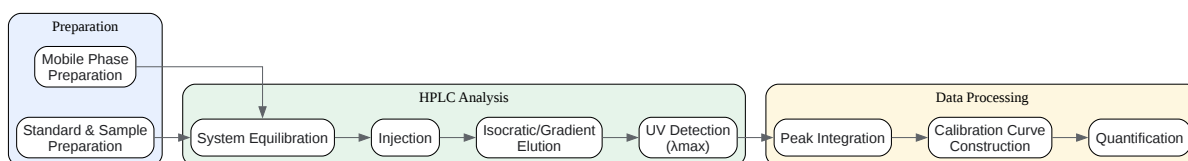
RP-HPLC is the preferred method for the quantification of **Ethyl 5-hydroxynicotinate hydrochloride** due to its high specificity, sensitivity, and accuracy. The method separates the analyte from potential impurities and degradation products.

Causality Behind Experimental Choices

- **Reverse-Phase Mode:** This mode is chosen because Ethyl 5-hydroxynicotinate is a moderately polar molecule. A non-polar stationary phase (like C18) will provide sufficient retention and allow for elution with a polar mobile phase.

- **C18 Column:** A C18 (octadecylsilane) column is the most common and versatile reverse-phase column, offering excellent hydrophobic retention for a wide range of molecules.
- **Buffered Mobile Phase:** The use of a buffer (e.g., phosphate or acetate) is critical. The pyridine nitrogen in the analyte has a pKa, and controlling the mobile phase pH ensures a consistent ionization state, leading to reproducible retention times and symmetrical peak shapes. A slightly acidic pH (e.g., pH 3.0) will ensure the pyridine nitrogen is protonated, which often improves peak shape on silica-based columns.
- **Organic Modifier (Acetonitrile):** Acetonitrile is selected for its low UV cutoff, low viscosity, and excellent elution strength for this class of compounds. A gradient or isocratic elution can be developed to achieve optimal separation.
- **UV Detection:** As established, the inherent chromophore in the molecule allows for sensitive detection using a standard UV detector.

Experimental Workflow for HPLC Method Development



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Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol

Objective: To quantify **Ethyl 5-hydroxynicotinate hydrochloride** in a sample matrix.

Materials:

- **Ethyl 5-hydroxynicotinate hydrochloride** reference standard
- HPLC grade Acetonitrile (ACN)
- HPLC grade water
- Potassium phosphate monobasic
- Phosphoric acid
- Volumetric flasks, pipettes, and autosampler vials
- 0.45 μm syringe filters

Instrumentation:

- HPLC system with gradient or isocratic pump, autosampler, column oven, and UV/PDA detector.
- C18 column (e.g., 4.6 x 150 mm, 5 μm particle size)

Procedure:

- Mobile Phase Preparation (pH 3.0 Phosphate Buffer):
 - Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.
 - Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
 - Filter through a 0.45 μm membrane filter and degas.
- Standard Stock Solution Preparation (e.g., 1000 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10 mg of **Ethyl 5-hydroxynicotinate hydrochloride** reference standard into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water). This is the Stock Solution.

- Calibration Standards Preparation:
 - Perform serial dilutions of the Stock Solution to prepare a series of at least five calibration standards. A suggested range might be 1, 5, 10, 25, 50, and 100 µg/mL. The diluent should be the mobile phase.
- Sample Preparation:
 - Accurately weigh the sample material and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
 - Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:

Parameter	Recommended Starting Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	pH 3.0 Phosphate Buffer
Mobile Phase B	Acetonitrile (ACN)
Elution Mode	Isocratic: 80% A / 20% B (Adjust as needed)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	Experimentally determined λ_{\max} (e.g., 260 nm)
Run Time	10 minutes (ensure analyte elutes and column is clean)

- Data Analysis:
 - Integrate the peak area of the Ethyl 5-hydroxynicotinate peak.

- Construct a linear regression curve by plotting the peak area versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Secondary Method: UV-Vis Spectrophotometry

For a rapid, high-throughput, but less specific analysis, direct UV-Vis spectrophotometry can be employed. This method is suitable for pure substances or simple formulations where interfering substances are absent.

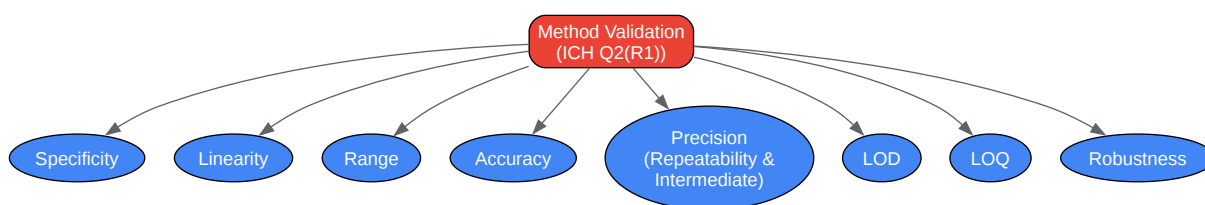
Protocol for UV-Vis Spectrophotometry

- Determine λ_{\max} :
 - Prepare a dilute solution of **Ethyl 5-hydroxynicotinate hydrochloride** (e.g., 10 $\mu\text{g}/\text{mL}$) in a suitable solvent (e.g., 0.1 N HCl).
 - Scan the solution from 400 nm to 200 nm using the solvent as a blank.
 - Identify the wavelength of maximum absorbance (λ_{\max}).
- Prepare Calibration Curve:
 - Prepare a stock solution and at least five calibration standards with concentrations bracketing the expected sample concentration.
 - Measure the absorbance of each standard at the predetermined λ_{\max} .
 - Plot a graph of absorbance versus concentration.
- Sample Analysis:
 - Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.
 - Measure its absorbance at λ_{\max} .

- Calculate the concentration using the linear regression equation from the calibration curve.

Method Validation (ICH Q2(R1) Framework)

To ensure the trustworthiness of the primary HPLC method, it must be validated.[3] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose. [4][7]



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Caption: Key parameters for analytical method validation.

Summary of Validation Characteristics

Validation Parameter	Purpose	Typical Acceptance Criteria
Specificity	To demonstrate that the signal is from the analyte only, without interference from placebo, impurities, or degradation products.	Peak purity analysis (PDA), no co-eluting peaks at the analyte's retention time.
Linearity	To show a direct proportional relationship between concentration and analytical response.	Correlation coefficient (r^2) \geq 0.999
Range	The concentration interval over which the method is precise, accurate, and linear.	Typically 80% to 120% of the test concentration.
Accuracy	The closeness of test results to the true value.	% Recovery of 98.0% to 102.0% for spiked samples.
Precision	The degree of scatter between a series of measurements.	Repeatability (RSD \leq 1.0%), Intermediate Precision (RSD \leq 2.0%).
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1.
Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters.	System suitability parameters remain within limits when changing flow rate (\pm 10%), pH (\pm 0.2), etc.

Conclusion

This application note provides a robust framework for the quantitative analysis of **Ethyl 5-hydroxynicotinate hydrochloride**. The primary RP-HPLC method offers high specificity and is suitable for rigorous quality control and research applications. The secondary UV-Vis method provides a simpler alternative for preliminary assessments. Adherence to the outlined protocols and the principles of method validation as prescribed by ICH Q2(R1) will ensure the generation of accurate, reliable, and defensible analytical data.[3][8]

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